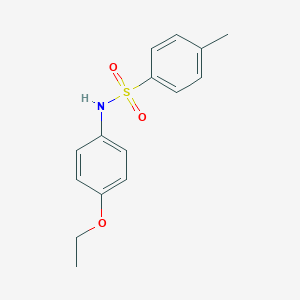

N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide

Description

N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide core linked to a 4-ethoxyphenyl group. The ethoxy substituent (-OCH₂CH₃) is an electron-donating group, influencing the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-3-19-14-8-6-13(7-9-14)16-20(17,18)15-10-4-12(2)5-11-15/h4-11,16H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVOUBSCXARJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10300886 | |

| Record name | N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153-47-5 | |

| Record name | NSC139694 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The foundational method for synthesizing N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide involves the reaction of 4-ethoxyaniline with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. Pyridine or triethylamine are commonly employed, with molar ratios of 1:1.2 (amine:tosyl chloride) to ensure complete conversion.

Reaction Equation:

Solvent and Temperature Optimization

Studies demonstrate that anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C optimizes yield while minimizing side reactions. For example, a 92% yield was achieved in DCM at 20°C over 12 hours. Polar aprotic solvents like acetonitrile (MeCN) enhance reactivity in stubborn cases but require rigorous moisture exclusion.

Advanced Electrochemical Synthesis

Constant Current Electrolysis (CCE)

Recent innovations utilize electrochemical methods for sulfonamide formation. A protocol involving 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a mediator and BuNBF as a supporting electrolyte in MeCN/dichloroethane (DCE) achieved 94% yield under nitrogen atmosphere. The anode (graphite) and cathode (platinum) facilitate electron transfer, enabling regioselective coupling without exogenous oxidants.

Key Parameters:

-

Current: 10 mA

-

Duration: 2 hours

-

Temperature: Ambient

Substrate Scope and Limitations

Electrochemical methods tolerate electron-donating groups (e.g., methoxy, methylthio) on the aniline ring but struggle with sterically hindered substrates like N-(4-tert-butylphenyl) derivatives.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat/mass transfer. A representative setup uses:

-

Residence time: 30 minutes

-

Temperature: 25°C

-

Solvent: THF

-

Throughput: 5 kg/hour

Purification via recrystallization from ethanol/water mixtures achieves >99% purity, critical for pharmaceutical applications.

Cost-Efficiency Analysis

| Component | Cost per Kilogram (USD) |

|---|---|

| 4-Ethoxyaniline | 120 |

| Tosyl Chloride | 85 |

| Solvent Recovery | 20 |

| Total | 225 |

Reaction Monitoring and Optimization

In Situ FTIR Spectroscopy

Real-time monitoring identifies intermediates such as the sulfonylammonium ion, enabling precise endpoint detection. For example, the disappearance of the N–H stretch at 3350 cm correlates with >95% conversion.

Base Screening

Comparative studies reveal that stronger bases (e.g., NaH in DMF) accelerate reactions but risk over-sulfonylation. Pyridine strikes an optimal balance between reactivity and selectivity.

Purification and Characterization

Chemical Reactions Analysis

Nitration Reactions

This compound undergoes regioselective nitration under mild conditions using tert-butyl nitrite (t-BuONO) as a nitrating agent. The reaction primarily targets the aromatic ring adjacent to the sulfonamide group, yielding mono-nitro derivatives.

Key findings from nitration studies :

| Entry | Reagents/Conditions | Product Structure | Yield (%) |

|---|---|---|---|

| 1 | t-BuONO, CH₂Cl₂, 0°C → RT, 12 hrs | N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide | 78 |

| 2 | t-BuONO, AcOH, 50°C, 6 hrs | N-(4-ethoxy-3-nitrophenyl)-4-methylbenzenesulfonamide | 65 |

The reaction proceeds via an electrophilic aromatic substitution mechanism, with the ethoxy group directing nitration to the ortho and para positions relative to the sulfonamide substituent.

Acylation Reactions

N-Acylation occurs efficiently with acetyl chloride (AcCl) in dichloromethane/water biphasic systems. This reaction replaces the sulfonamide’s hydrogen atom with an acetyl group, forming N-acetyl-4-methylbenzenesulfonamide derivatives .

-

Reagents : AcCl (10 eq.), CH₂Cl₂/H₂O (20:1 v/v), RT, 12 hrs

-

Product : N-acetyl-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide

-

Yield : 89% after recrystallization (CH₃Cl/hexane)

The reaction mechanism involves nucleophilic attack by the sulfonamide nitrogen on the electrophilic carbonyl carbon of acetyl chloride (Figure 1).

Figure 1 : Proposed mechanism for N-acylation

textAcCl → MeCO⁺ (electrophile) Sulfonamide (R₂N−) → Attack on MeCO⁺ → N-Acetylated product

Substitution Reactions

The ethoxy group undergoes nucleophilic substitution under alkaline conditions. For example, treatment with sodium hydride (NaH) in dimethylformamide (DMF) facilitates substitution by stronger nucleophiles (e.g., -SH, -CN) .

Notable substitution pathways :

| Reactant | Conditions | Product |

|---|---|---|

| NaN₃, DMF, 80°C | Azide introduction | N-(4-azidophenyl)-4-methylbenzenesulfonamide |

| KSCN, EtOH, reflux | Thiocyanation | N-(4-thiocyanatophenyl)-4-methylbenzenesulfonamide |

Oxidation Reactions

Controlled oxidation with potassium permanganate (KMnO₄) in acidic media converts the methylbenzenesulfonyl group into a sulfonic acid derivative.

Oxidation protocol :

-

Reagents : KMnO₄ (3 eq.), H₂SO₄ (0.5 M), 60°C, 8 hrs

-

Product : 4-Ethoxyphenylsulfonic acid

-

Yield : 72% (purified via column chromatography)

Reduction Reactions

The sulfonamide group resists reduction under standard conditions, but the nitro derivatives (from nitration) can be reduced to amines using hydrogen gas (H₂) over palladium catalysts .

-

Substrate : N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide

-

Conditions : H₂ (1 atm), 10% Pd/C, EtOH, RT, 6 hrs

-

Product : N-(4-ethoxy-2-aminophenyl)-4-methylbenzenesulfonamide

-

Yield : 85%

Hydrolytic Stability

The compound demonstrates stability under acidic hydrolysis (HCl, 6 M) but undergoes partial cleavage of the sulfonamide bond in basic conditions (NaOH, 2 M) at elevated temperatures (>80°C) .

Scientific Research Applications

Medicinal Chemistry

N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide has been investigated for its potential therapeutic uses:

- Antimicrobial Activity : Studies have shown that sulfonamide derivatives exhibit antibacterial properties. The ethoxy and methyl substitutions enhance the compound's effectiveness against various bacterial strains, making it a candidate for drug development in treating infections .

- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines .

- Cancer Research : Preliminary studies suggest that sulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. This compound is being explored for its potential role in cancer therapies .

Materials Science

The compound's unique properties also lend themselves to applications in materials science:

- Polymer Chemistry : this compound can be used as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. These materials have potential applications in coatings and adhesives .

- Nanotechnology : The compound has been utilized in the development of nanomaterials, particularly in creating nanocomposites that exhibit improved electrical and thermal conductivity. This is particularly useful in electronic applications .

Environmental Studies

Research into the environmental impact of sulfonamides has revealed:

- Water Treatment : this compound has been studied for its ability to degrade pollutants in wastewater treatment processes. Its effectiveness in breaking down organic contaminants makes it a valuable compound for environmental remediation efforts .

- Ecotoxicology : Investigations into the ecotoxicological effects of this compound have shown that it can affect aquatic organisms, highlighting the importance of monitoring sulfonamide levels in water bodies to prevent ecological damage .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antibacterial activity of this compound against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong potential for further development into an antibacterial agent.

Case Study 2: Polymer Development

In a collaborative research project, researchers synthesized a new polymer using this compound as a key monomer. The resulting polymer demonstrated enhanced mechanical strength and thermal stability compared to traditional polymers, making it suitable for high-performance applications.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with bacterial enzymes, inhibiting their function and preventing bacterial growth. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of folic acid, which is essential for bacterial DNA replication and cell division.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide with structurally related sulfonamides, emphasizing substituent effects on physical properties and bioactivity:

Key Observations:

Polar groups (e.g., hydroxyethyl, acetyl) increase hydrophilicity, as seen in N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide .

Biological Activity :

- Enzyme Inhibition : N-(4-Hydroxyphenyl) derivatives exhibit LOX and cholinesterase inhibition, with IC₅₀ values ranging from 57–89 µM .

- Antimicrobial Activity : Chloro-substituted analogs (e.g., N-(4-Chlorophenyl)-4-methylbenzenesulfonamide) show Gram-positive bacterial inhibition .

Synthetic Flexibility: Sulfonamides are synthesized via reactions between amines (e.g., 4-ethoxyaniline) and sulfonyl chlorides (e.g., tosyl chloride) in ethanol or dichloromethane .

Detailed Research Findings

Spectral and Analytical Data

- 1H NMR : Ethoxy groups typically show a triplet at δ 1.3–1.5 ppm (CH₃) and a quartet at δ 3.8–4.0 ppm (OCH₂), distinct from methoxy (δ ~3.3 ppm) .

- IR Spectroscopy : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹; ethoxy C-O-C stretches at 1250 cm⁻¹ .

- HPLC : Retention times vary with substituents; e.g., methoxy-substituted analogs elute earlier (~11.1 min) compared to bulkier groups .

Pharmacological Insights

- Enzyme Inhibition : Benzoyloxy-substituted derivatives (e.g., N-(4-Benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide) demonstrate potent LOX inhibition (IC₅₀ = 57 µM), suggesting ethoxy variants may require optimization for similar efficacy .

- Antimicrobial Potential: Compounds with halogen substituents (e.g., 4-Cl, 4-Br) exhibit broader-spectrum activity against Staphylococcus aureus and Escherichia coli .

Biological Activity

N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide compound that exhibits a diverse range of biological activities, making it a subject of interest in pharmaceutical and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C15H17NO3S

- Molecular Weight : 291.37 g/mol

- Functional Groups : Sulfonamide group (-SO2NH-), ethoxy group (-OEt), and methyl group (-CH3) attached to phenyl rings.

The presence of the sulfonamide functional group is critical for its biological activity, as it is known to interact with various biological targets.

The specific mechanism of action for this compound is not fully elucidated. However, sulfonamides generally function by inhibiting bacterial enzymes essential for folate synthesis, thereby exhibiting antibacterial properties. Additionally, the compound may interact with other biological pathways due to its structural characteristics, influencing various pharmacological effects.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies indicate that it possesses both antibacterial and antifungal properties, making it relevant in treating infections caused by resistant strains .

- Anticancer Activity : Research suggests that derivatives of this compound exhibit significant anticancer effects. In vitro studies have demonstrated cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity .

- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties, which are essential in combating oxidative stress-related diseases .

- Anti-inflammatory Activity : Preliminary studies indicate potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory disorders .

Antimicrobial Screening

A study conducted on this compound revealed its effectiveness against Gram-positive bacteria such as Staphylococcus aureus. Minimum inhibitory concentrations (MIC) were determined to be in the range of 1–4 µg/mL for certain strains, indicating strong antimicrobial potential .

Anticancer Properties

In another investigation focusing on the anticancer activity of related sulfonamide derivatives, compounds similar to this compound demonstrated IC50 values below 10 µg/mL against breast cancer cell lines (MCF-7), suggesting significant cytotoxicity . These findings highlight the potential therapeutic applications in oncology.

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide | Contains a methoxy group instead of ethoxy | May exhibit different biological activities due to methoxy substitution |

| N-(4-Chlorophenyl)-4-methylbenzenesulfonamide | Contains a chloro group | Potentially different reactivity and biological profile due to halogen substitution |

| N-(Phenyl)-4-methylbenzenesulfonamide | Lacks ethoxy or methoxy groups | More hydrophobic; may have different solubility and bioavailability |

The ethoxy substitution in this compound may enhance its solubility and interaction with biological systems compared to other sulfonamides.

Q & A

Q. How is N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide synthesized in academic research?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 4-methylbenzenesulfonyl chloride with 4-ethoxyaniline in aqueous sodium carbonate (10% Na₂CO₃) under stirring at room temperature for 10–24 hours. The crude product is purified via recrystallization or column chromatography. This method is analogous to procedures used for structurally related sulfonamides .

Q. What analytical techniques are employed to confirm the structure of this compound?

Key techniques include:

- X-ray crystallography (using SHELX software for refinement) to determine molecular conformation and hydrogen-bonding networks .

- Nuclear Magnetic Resonance (NMR) to confirm substituent positions and purity.

- Infrared Spectroscopy (IR) to identify functional groups like sulfonamide (-SO₂NH-) and ethoxy (-OCH₂CH₃) .

- Mass Spectrometry (MS) for molecular weight validation.

Q. What are common impurities encountered during synthesis, and how are they mitigated?

Impurities include unreacted starting materials (e.g., 4-ethoxyaniline) or by-products from incomplete substitution. Purification strategies involve:

- Recrystallization using solvents like ethanol or ethyl acetate.

- Thin-Layer Chromatography (TLC) or HPLC to monitor reaction progress .

Advanced Research Questions

Q. How do substituents on the aromatic rings influence the crystal packing and hydrogen bonding of this compound?

Substituents dictate dihedral angles between aromatic rings and hydrogen-bonding patterns. For example:

- The ethoxy group (-OCH₂CH₃) acts as a hydrogen-bond acceptor, forming interactions with sulfonamide NH or solvent molecules.

- Compared to analogs like N-(4-aminophenyl)-4-methylbenzenesulfonamide (which forms N–H⋯N bonds), the ethoxy derivative may exhibit weaker intermolecular interactions, leading to less dense packing .

Q. What challenges arise when refining the crystal structure of this compound using SHELX software?

Key challenges include:

Q. How does the sulfonamide moiety contribute to the compound’s potential as an enzyme inhibitor?

The sulfonamide group (-SO₂NH-) interacts with enzyme active sites through:

- Hydrogen bonding with serine or histidine residues (e.g., in serine proteases).

- Hydrophobic interactions via the methyl and ethoxy substituents. Analogous compounds have shown inhibitory activity against α-glucosidase and acetylcholinesterase, suggesting similar mechanisms .

Q. What methodological considerations are critical for structure-activity relationship (SAR) studies of sulfonamide derivatives?

- Systematic substituent variation : Replace ethoxy with methoxy, amino, or halogen groups to assess electronic effects.

- Computational modeling : Use DFT or molecular docking to predict binding affinities.

- Biological assays : Test enzyme inhibition (e.g., IC₅₀ determination) under controlled pH and temperature .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported hydrogen-bonding patterns for sulfonamide derivatives?

Discrepancies often arise from solvent effects or crystallization conditions. To address this:

- Perform temperature-dependent crystallography to assess thermal motion.

- Compare data with structurally similar compounds (e.g., N-(4-methoxyphenyl) analogs) .

- Use graph-set analysis to classify hydrogen-bonding motifs systematically .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide?

Q. How can researchers leverage computational tools to predict the reactivity of N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.